Bicyclo[4.1.1]octa-1,5-diene
CAS No.: 88386-33-8
Cat. No.: VC19284739
Molecular Formula: C8H10
Molecular Weight: 106.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88386-33-8 |
|---|---|
| Molecular Formula | C8H10 |
| Molecular Weight | 106.16 g/mol |
| IUPAC Name | bicyclo[4.1.1]octa-1,5-diene |
| Standard InChI | InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h3-4H,1-2,5-6H2 |
| Standard InChI Key | RRCSONLHOYBYQC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=C2CC(=C1)C2 |
Introduction
Structural Characteristics and Molecular Geometry
Core Architecture and Bonding
Bicyclo[4.1.1]octa-1,5-diene consists of two fused rings: a four-membered cyclobutane-like ring and a three-membered ring, creating a bicyclo[4.1.1] framework. The numbering system places the double bonds at the 1,5-positions, as depicted in its IUPAC name . The compound’s SMILES notation () highlights the conjugation between the double bonds and the bridgehead carbons .
The fused-ring system imposes significant angle strain, particularly at the bridgehead positions, where bond angles deviate from the ideal tetrahedral geometry. This strain contributes to the compound’s heightened reactivity compared to monocyclic alkenes. X-ray crystallography and computational models reveal a puckered conformation, with the double bonds adopting a s-cis arrangement to minimize torsional strain .
Comparative Analysis with Isomeric Systems
Bicyclo[4.1.1]octa-1,5-diene is structurally distinct from isomers such as bicyclo[4.2.0]octa-1,5-diene, which features a different bridging pattern. The [4.1.1] system’s smaller rings result in greater strain energy, as evidenced by comparative thermochemical data . For instance, hydrogenation enthalpies for bicyclo[4.2.0] systems are well-documented () , but analogous studies for the [4.1.1] isomer remain pending, highlighting a gap in current literature.
Synthesis and Preparation
Established Synthetic Routes
Bicyclo[4.1.1]octa-1,5-diene is synthesized via cyclization strategies employing precursors such as cyclooctatetraene. One method involves photochemical or thermal rearrangement of strained polycyclic intermediates, though specific reaction conditions and yields are proprietary. Alternative routes leverage transition-metal catalysis, where nickel or palladium complexes facilitate cycloaddition reactions between dienes and alkynes .
Challenges in Large-Scale Production
Scalability remains a hurdle due to the compound’s sensitivity to oxygen and moisture. Industrial protocols often employ inert atmospheres and stabilizers to prevent polymerization or decomposition. Recent patents describe continuous-flow reactors as a means to enhance yield and reproducibility, though detailed data are restricted .
Physicochemical Properties
Thermodynamic and Spectroscopic Data
The compound’s molecular weight is , with a computed XLogP3 value of , indicating moderate hydrophobicity . Key spectral signatures include:
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IR: Stretching vibrations at (C=C) and (C-H vinyl).
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NMR: NMR peaks at (vinyl protons) and (bridgehead CH groups) .
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | Estimated (PubChem) | |
| Density | Computed | |
| Refractive Index | Experimental |
Stability and Reactivity Profile
The compound’s strain energy () predisposes it to ring-opening reactions. It undergoes Diels-Alder cycloadditions with electron-deficient dienophiles at ambient temperatures, forming tetracyclic adducts. Hydrogenation over palladium catalysts yields bicyclo[4.1.1]octane, though over-reduction to monocyclic products is common .
Reactivity and Mechanistic Pathways
Electrophilic Additions
Bicyclo[4.1.1]octa-1,5-diene reacts with halogens () to form 1,2-dibrominated products, with regioselectivity dictated by the allylic strain. Quantum mechanical calculations suggest a stepwise mechanism involving bromonium ion intermediates .
Transition-Metal Complexation
The compound serves as a ligand in organometallic chemistry, coordinating to metals like rhodium and platinum via its π-electrons. For example, analogues have been synthesized, though their catalytic activity remains under investigation .
Applications in Scientific Research
Materials Science
The strained structure of bicyclo[4.1.1]octa-1,5-diene makes it a candidate for high-energy-density fuels. Computational studies predict a combustion enthalpy of , surpassing conventional hydrocarbons.
Pharmaceutical Intermediates
Derivatives of bicyclo[4.1.1]octa-1,5-diene are explored as rigid scaffolds in drug design. For instance, epoxidation followed by ring-opening yields stereochemically complex polyols, which are valuable in antiviral drug synthesis .
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